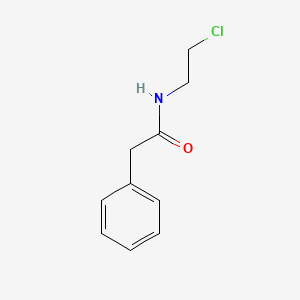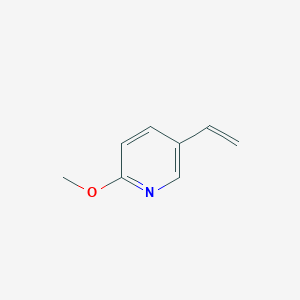
N-Malonyltryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Stereoconfiguration in Plants
N-malonyltryptophan (MTry) in plants, as isolated from various sources such as soybean, ginkgo cell cultures, and tomato seedlings, is predominantly in the M-l-Try form. It plays a significant role in the metabolism of l-Tryptophan in plants. The presence of M-d-Try, primarily from exogenous sources, indicates a broader metabolic processing of tryptophan in plants (Markova & Gamburg, 1997).
Stereochemistry Reassessment
Research has indicated that the L-form of this compound is predominant in higher plants, challenging the earlier belief of the D-form's dominance. This finding has implications for understanding plant metabolism and the role of tryptophan derivatives (Sakagami et al., 1995).
Enzymatic Processing
Tryptophan N-malonyltransferase from tomato leaves, responsible for the malonylation of both d- and l-Tryptophan, suggests a shared enzymatic pathway for producing this compound (MTrp) from both isomers. This dual functionality points to a complex regulation of tryptophan metabolism in plants (Wu et al., 1995).
Water Deficit Response in Plants
In response to drought stress, many plant species exhibit the formation of this compound (MT), signifying its potential role in stress adaptation. The synthesis of MT during water deficit, predominantly containing L-Trp, suggests a specific metabolic response to environmental stress (Gamburg, 2021).
Role in Peanut Seedlings
In peanut seedlings, distinct N-malonyltransferases are identified, with one specifically acting on D-tryptophan, indicating a possible role in vacuolar transport and metabolic processing of tryptophan derivatives in plants (Matern et al., 1984).
Seed and Seedling Content Analysis
Studies on various plant seeds and seedlings, such as tomato, sweet clover, and alfalfa, reveal the presence and dynamics of N-malonyl-d-tryptophan, suggesting its involvement in early plant development and growth regulation (Gamburg et al., 1991).
Osmotic Stress and Drought Conditions
The accumulation of D-Tryptophan and its subsequent conversion to N-malonyl-D-tryptophan (MDTry) in plants under osmotic stress and drought conditions underscores its potential as a regulatory element in IAA biosynthesis and as a response to water deficit (Rekoslavskaya et al., 2003).
Metabolic Pathways in Tomato Plants
Investigations into the metabolic pathways in tomato plants revealed this compound as a significant indole compound, potentially involved in the biosynthesis of other indole derivatives, indicating a broader metabolic significance in plant physiology (Rekoslavskaya & Gamburg, 1983).
Metabolism in Wheat Seedlings
The presence and accumulation of N-Malonyl-D-tryptophan in wheat seedlings suggest its involvement in seed germination and early growth stages, linking tryptophan metabolism to plant developmental processes (Gamburg et al., 1993).
特性
| { "Design of the Synthesis Pathway": "The synthesis of N-Malonyltryptophan can be achieved through the condensation of malonic acid with tryptophan. The carboxylic acid group of malonic acid will react with the amino group of tryptophan to form an amide bond. This reaction can be catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "Starting Materials": [ "Tryptophan", "Malonic acid", "Dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Dissolve tryptophan (1.0 eq) and malonic acid (1.2 eq) in DMF.", "Step 2: Add DCC (1.2 eq) and NHS (1.2 eq) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: After completion of the reaction, filter the precipitated dicyclohexylurea and wash the filter cake with diethyl ether.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "Step 6: Dissolve the purified product in a mixture of water and HCl and adjust the pH to 7-8 using NaOH.", "Step 7: Extract the product with diethyl ether and dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the final product, N-Malonyltryptophan." ] } | |
CAS番号 |
29399-11-9 |
分子式 |
C14H14N2O5 |
分子量 |
290.27 g/mol |
IUPAC名 |
(2S)-2-[(2-carboxyacetyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H14N2O5/c17-12(6-13(18)19)16-11(14(20)21)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/t11-/m0/s1 |
InChIキー |
OVEAWSPZRGBTSS-NSHDSACASA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC(=O)O |
配列 |
W |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-oxo-4H-benzo[h]chromene-3-carbaldehyde](/img/structure/B3031297.png)


![11H-indolo[3,2-c]quinoline](/img/structure/B3031302.png)










